N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide
Description
N-[3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide, commonly known as thiamethoxam (CAS: 153719-23-4), is a systemic neonicotinoid insecticide. Its molecular formula is C₈H₁₀ClN₅O₃S, with a molecular weight of 291.71 g/mol . The compound features a chlorothiazolylmethyl group attached to an oxadiazinane ring and a nitramide moiety, which are critical for its insecticidal activity. Thiamethoxam is widely used in agriculture to control sucking and chewing pests by disrupting nicotinic acetylcholine receptors (nAChRs) in insects .
Properties
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCNVOJGRNBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(N(CO1)CC2=CN=C(S2)Cl)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432633 | |
| Record name | N-Desmethylthiamethoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171103-04-1 | |
| Record name | N-Desmethylthiamethoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (NE)-N-[3-[(2-chlorothiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, which play crucial roles in numerous biological processes.
Mode of Action
This could result in a variety of effects, depending on the nature of the target and the type of interaction.
Biochemical Pathways
These could potentially lead to various downstream effects, influencing a range of biological processes.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets and mode of action, it could have a variety of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized and excreted from the body.
Biological Activity
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide is a compound of significant interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C7H8ClN5O3S
- Molecular Weight : 277.69 g/mol
- CAS Number : 171103-04-1
This compound exhibits biological activity primarily through its interaction with specific biological targets. The oxadiazine moiety is known for its role in various biological processes, including insecticidal properties against pests.
Antipesticidal Activity
This compound belongs to a class of chemicals known as nitramides and has shown promising results in controlling pest populations. Research indicates that it acts as an insecticide by interfering with the nervous system of insects. The presence of the thiazole ring enhances its efficacy against a broad spectrum of pests.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that at lower concentrations, it exhibits minimal cytotoxic effects on mammalian cell lines.
Case Studies and Research Findings
- Insecticidal Efficacy : A study published in Pest Management Science demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The study highlighted a reduction in pest resistance compared to traditional insecticides.
- Antimicrobial Efficacy : Research published in Journal of Applied Microbiology reported that this compound showed a higher antimicrobial activity than several commercially available alternatives.
- Safety Profile : A comprehensive toxicity assessment conducted by Toxicology Reports indicated that the compound has a favorable safety profile for agricultural use when applied according to recommended guidelines.
Scientific Research Applications
Pesticide Development
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide has been investigated as a potential pesticide due to its bioactivity against various pests. Its thiazole moiety contributes to its activity by interacting with biological targets in pests.
Case Study: Efficacy Against Insect Pests
A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specific concentrations.
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 75 | 90 |
| Spider Mites | 100 | 95 |
Environmental Impact
The compound's toxicity profile suggests it poses risks to non-target organisms. Research indicates that while effective against pests, it is crucial to monitor its environmental impact, particularly on aquatic ecosystems due to its high toxicity levels noted in various studies .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound. Its structure allows it to disrupt microbial cell functions.
Case Study: Antibacterial Activity
In vitro studies demonstrated that the compound exhibits strong antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Potential for Drug Development
The unique structure of this compound positions it as a candidate for further drug development aimed at treating infections resistant to conventional antibiotics.
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its reactive functional groups allow for incorporation into polymer matrices.
Case Study: Polymer Blends
Research into polymer blends incorporating this compound showed improved thermal stability and mechanical properties compared to traditional polymers.
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Polymer with Additive | 250 | 45 |
Chemical Reactions Analysis
Nucleophilic Substitution with 2-Chloro-5-chloromethylthiazole
A two-step synthesis involves:
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Formation of the oxadiazinane precursor : 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine reacts with 2-chloro-5-chloromethylthiazole in dimethylformamide (DMF) under basic conditions. Triethyl benzyl ammonium chloride (TEBA) acts as a phase-transfer catalyst, while potassium carbonate facilitates deprotonation .
-
Cyclization : Intramolecular cyclization yields the target compound, with subsequent purification via recrystallization in dimethyl carbonate or toluene .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | TEBA |
| Base | K₂CO₃ |
| Temperature | 60–80°C |
| Yield | 78–85% |
Alternative Route via Nitroimine Intermediate
A nitroimine intermediate (3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine) reacts with 2-(phenylthio)-5-chloromethylthiazole, followed by chlorination to replace the phenylthio group with chlorine. This method avoids polar aprotic solvents but requires stringent control of stoichiometry .
Hydrolysis
The compound undergoes pH-dependent hydrolysis:
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Acidic conditions (pH < 4) : Rapid degradation via cleavage of the oxadiazinane ring, forming 2-chloro-5-thiazolylmethanol and nitroamine derivatives .
-
Alkaline conditions (pH > 9) : Slower degradation, producing nitrite ions and a thiazole-containing byproduct .
Hydrolysis Half-Lives :
| pH | Half-Life (Days) |
|---|---|
| 3 | 1.2 |
| 7 | 28.5 |
| 9 | 56.7 |
Photolysis
Exposure to UV light (λ = 254 nm) induces photodegradation, generating:
-
Clothianidin (a neonicotinoid metabolite) via nitroimine rearrangement.
Photolytic Stability :
| Solvent System | Degradation Rate (%/h) |
|---|---|
| Methanol | 4.8 |
| Xylene | 2.1 |
| Ethanol-Toluene (1:1) | 1.5 |
Comparative Reaction Dynamics
The compound’s reactivity is influenced by structural analogs:
Research Findings
-
Synthetic Optimization : Use of substituted benzene derivatives (e.g., xylene) during crystallization improves photostability by 58% compared to acetone .
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Environmental Impact : Hydrolysis byproducts exhibit 10–100× higher aquatic toxicity than the parent compound, necessitating controlled disposal .
-
Catalytic Efficiency : TEBA increases reaction yields by 22% compared to traditional quaternary ammonium catalysts .
Comparison with Similar Compounds
Table 1: Key Neonicotinoids and Their Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Use |
|---|---|---|---|---|---|
| Thiamethoxam | 153719-23-4 | C₈H₁₀ClN₅O₃S | 291.71 | Chlorothiazolylmethyl, oxadiazinane | Broad-spectrum insecticide |
| Imidacloprid | 138261-41-3 | C₉H₁₀ClN₅O₂ | 255.66 | Chloropyridinylmethyl, imidazolidine | Soil/foliar insecticide |
| Clothianidin | 210880-92-5 | C₆H₈ClN₅O₂S | 249.68 | Chlorothiazolylmethyl, nitroguanidine | Seed/soil treatment |
Key Findings :
- Structural Differences : Thiamethoxam’s oxadiazinane ring distinguishes it from imidacloprid’s imidazolidine and clothianidin’s nitroguanidine group. These variations influence solubility, bioavailability, and metabolic pathways .
- Mode of Action: All neonicotinoids bind to nAChRs, but thiamethoxam is a pro-insecticide metabolized to clothianidin, its more potent derivative .
- Efficacy : Thiamethoxam exhibits longer residual activity in plants compared to imidacloprid, making it preferable for systemic applications .
Comparison with Non-Neonicotinoid Structural Analogs
A structurally related compound, N-(3-Methyl-2,6-dihydro-1,3,5-oxadiazin-4-yl)nitramide (CAS: 153719-38-1), lacks the chlorothiazolylmethyl group. This absence eliminates its insecticidal activity, underscoring the importance of the thiazole moiety in receptor binding .
Table 2: Thiamethoxam vs. Non-Insecticidal Analog
| Compound | CAS | Molecular Formula | Insecticidal Activity |
|---|---|---|---|
| Thiamethoxam | 153719-23-4 | C₈H₁₀ClN₅O₃S | High |
| N-(3-Methyl-2,6-dihydro-oxadiazin-4-yl)nitramide | 153719-38-1 | C₄H₈N₄O₃ | None reported |
Research Findings on Efficacy and Environmental Impact
- Agricultural Use : Thiamethoxam is applied in chili pepper farming in Thailand for pest control, demonstrating high efficacy against aphids and whiteflies .
- Environmental Persistence: Neonicotinoids, including thiamethoxam, are water-soluble and persistent, raising concerns about non-target organism exposure .
- Regulatory Status : Thiamethoxam is listed in China’s Inventory of Existing Chemical Substances (IECSC), reflecting its regulated industrial use .
Preparation Methods
Nucleophilic Substitution with Nitroguanidine Derivatives
The primary synthetic route involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. This method, detailed in EP3480196A1 , employs a polar aprotic solvent (e.g., dimethylformamide, DMF), a phase transfer catalyst (e.g., triethyl benzyl ammonium chloride, TEBA), and a base (e.g., potassium carbonate). The reaction proceeds via nucleophilic substitution, with the thiazole’s chloromethyl group displacing the oxadiazinane’s methyl group.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | TEBA (1 kg per 50 kg reactant) |
| Base | KCO (82 kg) |
| Temperature | 65°C |
| Reaction Time | 4–5 hours |
| Yield (Crude Product) | ~90% |
Post-reaction workup includes aqueous extraction, pH adjustment to 6–7 using HCl, and solvent removal under vacuum. The crude product is further purified via crystallization.
Alternative Pathways via Nitroimine Intermediates
A modified approach from The Discovery of Thiamethoxam involves nitroimine intermediates. Here, 3-(2-chloro-5-thiazolylmethyl)-5-methyl-1,3,5-oxadiazinan-4-imine undergoes demethylation using acidic or oxidative conditions. For example:
-
Demethylation with HSO :
Purification and Crystallization Techniques
Solvent Systems for Crystallization
Crystallization significantly impacts the photostability and purity of the final product. EP3480196A1 identifies solvent systems comprising C-C alcohols (e.g., methanol) and alkyl-substituted benzenes (e.g., toluene) as optimal.
-
Dissolve crude product in a 1:1 mixture of methanol and toluene at 35°C.
-
Gradually cool to room temperature.
-
Seed with Form A crystals to induce nucleation.
-
Isolate crystals via centrifugation or filtration.
Impact of Solvent on Stability :
| Solvent System | Purity (%) | Photostability (Half-Life) |
|---|---|---|
| Methanol/Toluene | 99.5 | >30 days |
| Acetonitrile/Water | 98.2 | 15 days |
| DMF/Ethanol | 97.8 | 10 days |
Metabolic Preparation via Enzymatic Pathways
Cytochrome P450-Mediated Demethylation
In biological systems, thiamethoxam is metabolized to desmethylthiamethoxam by cytochrome P450 enzymes (CYP3A4, CYP2C19). In vitro studies using human liver microsomes demonstrate:
Aldehyde Oxidase Reduction
Aldehyde oxidase further reduces the nitro group of desmethylthiamethoxam to nitroso derivatives, though this pathway is secondary to CYP450 activity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC methods from ACS Omega and Journal of Agricultural and Food Chemistry are used to quantify purity and identify byproducts:
| Column | Agilent XDB-C18 (150 mm × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Methanol/Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Retention Time | 1.57 minutes (desmethylthiamethoxam) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS confirms structural integrity and detects trace metabolites. Key fragments include:
Industrial-Scale Optimization
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole derivatives) with chloroacetyl chloride in triethylamine. Reaction progress is monitored via TLC (Thin-Layer Chromatography), followed by cooling, filtration, and recrystallization using solvents like pet-ether . Critical parameters include stoichiometric ratios, reflux duration (e.g., 4 hours), and solvent purity. Ensure inert conditions to prevent side reactions involving the nitramide or thiazole moieties.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen environments.
- HPLC-MS to assess purity and molecular weight.
- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation.
Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of chlorinated thiazoles and nitramides.
- Refer to safety data sheets (SDS) for analogous compounds (e.g., 2-(chloromethyl)-4-(4-nitrophenyl)thiazole) to infer hazards like skin/eye irritation or respiratory risks .
- Implement waste disposal protocols for halogenated organic byproducts.
Advanced Research Questions
Q. How can solvent stability and degradation pathways of this compound be systematically investigated?
- Methodological Answer :
- Conduct accelerated stability studies under varied conditions (pH, temperature, UV exposure). Monitor degradation via:
- UV-Vis spectroscopy for absorbance shifts indicative of structural changes.
- LC-MS to identify degradation products (e.g., hydrolysis of the oxadiazine ring).
- Compare degradation kinetics in polar (DMSO, water) vs. non-polar solvents (toluene) using Arrhenius plots .
- Reference Bordwell pKa values to predict protonation states influencing stability .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
- Methodological Answer :
- Perform a Design of Experiments (DoE) approach to isolate variables (e.g., catalyst loading, solvent polarity).
- Use statistical tools (ANOVA) to identify significant factors.
- Validate findings with control experiments under inert vs. ambient conditions to rule out moisture/oxygen interference .
- Cross-validate with literature on analogous oxadiazine-thiazole systems .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Employ DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Simulate reaction pathways (e.g., ring-opening of oxadiazine) using software like Gaussian or COMSOL Multiphysics.
- Validate models with experimental data (e.g., kinetic isotope effects) to refine accuracy .
Q. What theoretical frameworks guide mechanistic studies of its biological or chemical activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
